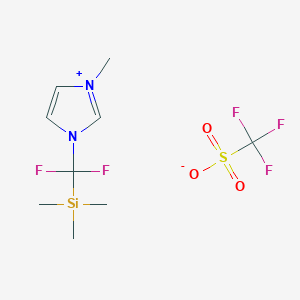

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is a fluorinated ionic liquid with a unique molecular structure. It is known for its versatility in various chemical applications due to its stability and reactivity. The compound has a molecular formula of C9H15F5N2O3SSi and a molecular weight of 354.37 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate typically involves the reaction of 1-Trimethylsilyl-difluoromethyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the highest quality standards. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triflate group.

Addition Reactions: It can also undergo addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield imidazolium salts, while addition reactions with electrophiles can produce various substituted imidazolium derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Imidazolium Ring : Provides stability and reactivity.

- Difluoromethyl Group : Enhances lipophilicity and may influence biological interactions.

- Triflate Anion : Known for its excellent leaving group properties, facilitating various chemical reactions.

Organic Synthesis

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate serves as an effective phase transfer catalyst in organic synthesis. Its ability to facilitate reactions between compounds in different phases enhances reaction rates and yields.

| Application | Reaction Type | Benefits |

|---|---|---|

| Phase Transfer Catalyst | Nucleophilic Substitution | Increased reaction rates |

| Organic Synthesis | Coupling Reactions | Improved yields |

Medicinal Chemistry

The compound has shown potential antimicrobial properties, making it a candidate for drug development. Preliminary studies indicate efficacy against both gram-positive and gram-negative bacteria, suggesting its use in pharmaceutical formulations.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Drug Delivery Systems | Potential for enhancing solubility of drugs |

Material Science

In material science, this compound is explored for its role in the development of ionic liquids used in batteries and electrochemical applications. Its properties make it suitable for use as an electrolyte in lithium-sulfur batteries.

| Application | Material Type | Advantages |

|---|---|---|

| Electrolytes | Ionic Liquids | High ionic conductivity |

| Battery Technology | Lithium-Sulfur Batteries | Enhanced performance |

Case Study 1: Phase Transfer Catalysis

In a study examining the use of this compound as a phase transfer catalyst, researchers found that it significantly increased the rate of nucleophilic substitution reactions compared to traditional solvents. The reaction conditions were optimized to achieve maximum yield, demonstrating the compound's effectiveness in organic synthesis.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential applications in developing new antimicrobial agents that could address antibiotic resistance.

Mécanisme D'action

The mechanism of action of 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate involves its ability to act as a strong electrophile due to the presence of the triflate group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

Uniqueness

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is unique due to its fluorinated structure, which imparts high stability and reactivity. This makes it particularly useful in applications requiring strong electrophiles and stable ionic liquids .

Activité Biologique

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is an ionic liquid that has garnered attention for its unique chemical properties and potential applications in biological systems. This article explores its biological activity, including mechanisms of action, effects on microbial populations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to a 3-methylimidazolium core, with a triflate anion. Its structure contributes to its solubility and stability in various solvents, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a bioisostere for alcohols and amines, potentially modulating the activity of target biomolecules.

Microbial Interactions

Research has shown that ionic liquids can significantly influence microbial communities. For instance, studies on related compounds like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate indicated that such ionic liquids can enhance the production of 1,3-propanediol from crude glycerol by promoting the growth of specific microbial strains (e.g., Klebsiella) while inhibiting others .

| Compound | Microbial Effect | Production Yield |

|---|---|---|

| 1-Ethyl-3-methylimidazolium triflate | Increased Klebsiella growth | From 23.14 g/L to 31.17 g/L PDO |

| This compound | Potentially similar effects anticipated | Under investigation |

Toxicity Assessments

The toxicity of ionic liquids, including those structurally similar to this compound, has been assessed in various studies. These assessments often focus on their impact on soil microbial communities and enzyme activities. For example, certain ionic liquids have shown inhibitory effects on soil enzyme activities at varying concentrations, indicating potential ecological risks .

Case Study 1: Enzyme Activity Modulation

A study focused on the effects of ionic liquids on enzyme activities found that certain concentrations could stimulate or inhibit specific enzymatic processes. This modulation is crucial for understanding how ionic liquids can be utilized in biocatalysis and other industrial applications.

Case Study 2: Microbial Community Dynamics

Another study demonstrated that the introduction of ionic liquids into microbial ecosystems could alter community structures significantly. In particular, the presence of specific ionic liquids led to an increase in beneficial microbial populations while decreasing those that are harmful or less desirable.

Propriétés

IUPAC Name |

[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N2Si.CHF3O3S/c1-11-5-6-12(7-11)8(9,10)13(2,3)4;2-1(3,4)8(5,6)7/h5-7H,1-4H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYQBWATVMHDCI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F5N2O3SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.